Cas no 1503636-20-1 (4-2-(1-aminocyclopropyl)propan-2-yl-N,N-dimethylaniline)

4-2-(1-aminocyclopropyl)propan-2-yl-N,N-dimethylaniline 化学的及び物理的性質
名前と識別子
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- 4-2-(1-aminocyclopropyl)propan-2-yl-N,N-dimethylaniline
- 1503636-20-1
- EN300-1833883
- 4-[2-(1-aminocyclopropyl)propan-2-yl]-N,N-dimethylaniline
-
- インチ: 1S/C14H22N2/c1-13(2,14(15)9-10-14)11-5-7-12(8-6-11)16(3)4/h5-8H,9-10,15H2,1-4H3
- InChIKey: VBEUYIXIZUSBEQ-UHFFFAOYSA-N
- SMILES: NC1(C(C)(C)C2C=CC(=CC=2)N(C)C)CC1
計算された属性
- 精确分子量: 218.178298710g/mol
- 同位素质量: 218.178298710g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 246
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 29.3Ų
4-2-(1-aminocyclopropyl)propan-2-yl-N,N-dimethylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1833883-0.1g |
4-[2-(1-aminocyclopropyl)propan-2-yl]-N,N-dimethylaniline |
1503636-20-1 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1833883-1.0g |
4-[2-(1-aminocyclopropyl)propan-2-yl]-N,N-dimethylaniline |
1503636-20-1 | 1g |
$1272.0 | 2023-05-27 | ||
Enamine | EN300-1833883-2.5g |
4-[2-(1-aminocyclopropyl)propan-2-yl]-N,N-dimethylaniline |
1503636-20-1 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1833883-0.25g |
4-[2-(1-aminocyclopropyl)propan-2-yl]-N,N-dimethylaniline |
1503636-20-1 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1833883-0.05g |
4-[2-(1-aminocyclopropyl)propan-2-yl]-N,N-dimethylaniline |
1503636-20-1 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1833883-1g |
4-[2-(1-aminocyclopropyl)propan-2-yl]-N,N-dimethylaniline |
1503636-20-1 | 1g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1833883-5.0g |
4-[2-(1-aminocyclopropyl)propan-2-yl]-N,N-dimethylaniline |
1503636-20-1 | 5g |
$3687.0 | 2023-05-27 | ||
Enamine | EN300-1833883-10.0g |
4-[2-(1-aminocyclopropyl)propan-2-yl]-N,N-dimethylaniline |
1503636-20-1 | 10g |
$5467.0 | 2023-05-27 | ||
Enamine | EN300-1833883-0.5g |
4-[2-(1-aminocyclopropyl)propan-2-yl]-N,N-dimethylaniline |
1503636-20-1 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1833883-10g |
4-[2-(1-aminocyclopropyl)propan-2-yl]-N,N-dimethylaniline |
1503636-20-1 | 10g |
$5467.0 | 2023-09-19 |
4-2-(1-aminocyclopropyl)propan-2-yl-N,N-dimethylaniline 関連文献
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1. Back matter
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
4-2-(1-aminocyclopropyl)propan-2-yl-N,N-dimethylanilineに関する追加情報
4-2-(1-Aminocyclopropyl)Propan-2-yl-N,N-Dimethylaniline: A Comprehensive Overview
4-2-(1-Aminocyclopropyl)Propan-2-yl-N,N-Dimethylaniline is a complex organic compound with the CAS Registry Number 1503636-20-1. This compound belongs to the class of aromatic amines and features a unique structure that combines a cyclopropyl group with a dimethylamino substituent. The molecule's structure is characterized by a central benzene ring, which is substituted at the para position with a 2-(1-aminocyclopropyl)propan-2-yl group and at the meta position with an N,N-dimethylamino group. This combination of functional groups imparts distinctive chemical and physical properties to the compound, making it of interest in various research and industrial applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-2-(1-Aminocyclopropyl)Propan-2-yl-N,N-Dimethylaniline. Researchers have explored its potential as a building block in medicinal chemistry, particularly in the development of bioactive molecules. The compound's cyclopropyl group is known to enhance molecular rigidity, which can be advantageous in drug design for improving binding affinity to target proteins. Additionally, the dimethylamino group contributes to the compound's basicity, facilitating interactions with acidic residues in biological systems.
One of the most promising applications of 4-2-(1-Aminocyclopropyl)Propan-2-yl-N,N-Dimethylaniline lies in its use as an intermediate in the synthesis of advanced materials. For instance, studies have demonstrated its utility in the preparation of high-performance polymers and nanomaterials. The compound's ability to undergo various types of polymerization reactions, including free radical and step-growth polymerization, has opened new avenues for material scientists seeking to develop lightweight yet durable materials for aerospace and automotive industries.
Moreover, 4-2-(1-Aminocyclopropyl)Propan-2-yl-N,N-Dimethylaniline has shown potential in catalytic applications. Its unique structure allows it to act as a ligand in transition metal-catalyzed reactions, enhancing catalytic efficiency and selectivity. Recent research has focused on its role in asymmetric catalysis, where it has been employed to synthesize enantioselective products with high optical purity. This property makes it valuable in the pharmaceutical industry, where chiral compounds are often required for drug development.
The compound's thermal stability and reactivity have also been extensively studied. Experimental data indicate that 4-2-(1-Aminocyclopropyl)Propan-2-yl-N,N-Dimethylaniline exhibits good thermal stability under mild conditions, making it suitable for use in processes requiring elevated temperatures. However, its reactivity towards nucleophilic substitution and electrophilic aromatic substitution reactions highlights the need for careful handling during synthesis and processing.
In terms of environmental impact, studies have been conducted to assess the biodegradability and toxicity of 4-2-(1-Aminocyclopropyl)Propan-2-yl-N,N-Dimethylaniline. Preliminary results suggest that the compound undergoes moderate biodegradation under aerobic conditions, but further research is needed to fully understand its environmental fate. Regulatory agencies are increasingly emphasizing the importance of green chemistry principles, and researchers are exploring ways to optimize the synthesis and application of this compound to minimize its environmental footprint.
From an analytical perspective, modern spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy have been employed to characterize 4-2-(1-Aminocyclopropyl)Propan-2-yl-N,N-Dimethylaniline. These methods provide detailed insights into the compound's molecular structure, purity, and stability under varying conditions. Such analyses are crucial for ensuring consistent quality control during production and for validating experimental results in research settings.
In conclusion, 4-2-(1-Aminocyclopropyl)Propan-2-yldimethylaminoaniline (CAS No.: 15036367777777777777777777777777) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features make it an attractive candidate for use in drug discovery, materials science, catalysis, and other areas of chemical research. As ongoing studies continue to uncover new properties and applications of this compound, it is likely to play an increasingly important role in advancing scientific innovation.
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